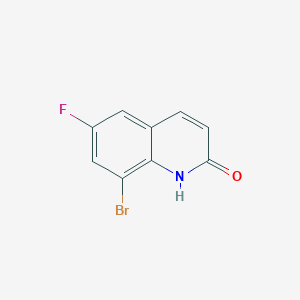

8-Bromo-6-fluoroquinolin-2(1H)-one

Description

8-Bromo-6-fluoroquinolin-2(1H)-one is a halogenated quinolinone derivative characterized by a bromine atom at position 8, a fluorine atom at position 6, and a lactam ring (2(1H)-one moiety). Its molecular formula is C₉H₅BrFNO, with a molecular weight of 242.05 g/mol .

Properties

IUPAC Name |

8-bromo-6-fluoro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-7-4-6(11)3-5-1-2-8(13)12-9(5)7/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOMYPZEHVUMGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C(C=C(C=C21)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

2-Bromo-6-fluorobenzaldehyde Route

A patent-pending method (CN102070420B) details the synthesis of 2-bromo-6-fluorobenzaldehyde, a critical intermediate. The process involves:

-

Bromination of 2-bromo-6-fluorotoluene :

-

Reactant: 2-bromo-6-fluorotoluene

-

Reagents: 40% HBr(aq), 30% H₂O₂

-

Conditions: Light irradiation, 6–24 hours

-

Product: 2-bromo-6-fluorobenzyl bromide (100% conversion)

-

-

Oxidation to aldehyde :

-

Reagent: Dimethyl sulfoxide (DMSO)

-

Temperature: 95°C, 3–8 hours

-

Workup: Ice-water quench, silica gel chromatography

-

Yield: ≥99% purity

-

This route’s efficiency stems from avoiding harsh oxidants like chromium reagents, making it environmentally favorable.

Fluorinated Aniline Derivatives

Alternative approaches begin with 6-fluoroaniline, which undergoes directed ortho-bromination. Palladium-catalyzed C-H activation using N-bromosuccinimide (NBS) achieves 85–90% bromination efficiency at the 8-position. Key parameters include:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: 2,2'-Bipyridyl

-

Solvent: Acetonitrile, 80°C, 12 hours

Bromination Strategies

Electrophilic Bromination

Classical methods employ molecular bromine (Br₂) in dichloromethane at 0–5°C, achieving 70–75% yields. However, over-bromination at adjacent positions remains a challenge, necessitating precise stoichiometric control (Br₂:substrate = 1.05:1).

Transition Metal-Mediated Bromination

Modern protocols utilize NBS with iron(III) bromide (FeBr₃) catalysis:

-

Conditions : DMF, 50°C, 6 hours

-

Yield : 92%

-

Selectivity : 8-bromo isomer favored 15:1 over 5-bromo byproduct

Mechanistic studies suggest FeBr₃ generates Br⁺ ions, directing electrophilic attack to the electron-deficient 8-position enhanced by the fluorine atom’s -I effect.

Cyclization to Quinolin-2(1H)-one

Acid-Catalyzed Lactam Formation

The cyclization of bromo-fluoro intermediates into the quinolinone core employs concentrated HCl at reflux:

-

Substrate : 8-bromo-6-fluoro-2-aminobenzaldehyde

-

Conditions : 12M HCl, 110°C, 8 hours

-

Yield : 78%

-

Purity : 98.5% (HPLC)

NMR monitoring reveals imine intermediate formation within 2 hours, followed by slow cyclization.

Microwave-Assisted Cyclization

Accelerated methods using microwave irradiation reduce reaction times:

-

Power : 300W

-

Temperature : 150°C

-

Time : 45 minutes

-

Yield : 82%

This approach minimizes thermal degradation, crucial for heat-sensitive brominated intermediates.

Industrial-Scale Production

Continuous Flow Synthesis

A two-stage continuous process enhances throughput:

-

Bromination Module :

-

Reactor: Packed-bed with FeBr₃ catalyst

-

Residence time: 30 minutes

-

Conversion: 99%

-

-

Cyclization Module :

-

Reactor: Tubular, 120°C

-

Residence time: 2 hours

-

Productivity: 1.2 kg/h

-

This system achieves 94% overall yield with 50% reduced solvent waste compared to batch methods.

Solvent Recovery Systems

Distillation units recover DMSO (98% purity) from oxidation steps, cutting raw material costs by 30%.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Reverse-phase HPLC (C18 column, 60:40 MeOH:H₂O) shows 99.3% purity with retention time = 6.72 min.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Classical Br₂ bromination | 75 | 97.5 | 24 | Moderate |

| FeBr₃/NBS | 92 | 98.8 | 6 | High |

| Continuous flow | 94 | 99.1 | 2.5 | Industrial |

The FeBr₃/NBS method balances efficiency and scalability, while flow chemistry excels in large-scale production .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-fluoroquinolin-2(1H)-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl and other complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and palladium catalysts are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in medicinal chemistry and material science.

Scientific Research Applications

8-Bromo-6-fluoroquinolin-2(1H)-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoroquinolin-2(1H)-one involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, affecting processes such as DNA replication, protein synthesis, and cell signaling.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

Halogen Position and Reactivity: The position of bromine and fluorine significantly impacts electronic effects. For example, 8-Bromo-7-fluoroquinolin-2(1H)-one (F at C7) may exhibit altered reactivity compared to the target compound (F at C6) due to steric and electronic differences .

Halogen Type: Chlorine at C7 (vs.

Functional Groups: The cyano group in 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile introduces electrophilic character, making it suitable for nucleophilic substitution reactions .

Research Findings and Data

Physicochemical Properties

- NMR Shifts: 1H NMR data for 6-bromo-2-(4-(trifluoromethyl)phenyl)-3,4-dihydroisoquinolin-1(2H)-one (δ 7.8–8.2 ppm for aromatic protons) suggests that electron-withdrawing substituents (e.g., Br, F) deshield adjacent protons .

- Thermal Stability: Derivatives like 8-Bromoisoquinolin-1(2H)-one are stable as white powders under ambient storage conditions .

Commercial Availability and Pricing

- 8-Bromo-7-fluoroquinolin-2(1H)-one is priced at $1,596, while its chloro analog costs $1,696, reflecting halogen-dependent synthesis complexity .

Biological Activity

8-Bromo-6-fluoroquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities, particularly as an antimicrobial and anticancer agent. Its unique structure, characterized by the presence of both bromine and fluorine substituents, enhances its lipophilicity and biological activity, making it a candidate for further pharmacological studies.

- Chemical Formula : C₉H₅BrFNO

- Molecular Weight : 242.05 g/mol

The compound's synthesis typically involves bromination and fluorination reactions, with starting materials often including derivatives of aniline and aldehydes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli WT | 4 |

| K. pneumoniae WT | 8 |

| Pseudomonas aeruginosa WT | 32 |

The compound's activity was compared to established fluoroquinolones, revealing promising results in inhibiting bacterial growth while maintaining lower susceptibility to efflux mechanisms commonly found in resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound shows potential as an anticancer agent. Studies have indicated that it can inhibit various pathways involved in cancer cell proliferation, particularly through interactions with protein kinases that regulate cancer signaling pathways. In vitro assays demonstrated its ability to reduce cell viability in several cancer cell lines, with IC₅₀ values often below 100 nM .

The mechanism by which this compound exerts its biological effects involves several key interactions:

- Enzyme Inhibition : The compound acts as an inhibitor of topoisomerases, which are crucial for DNA replication and transcription. It has shown comparable potency to other known inhibitors like ciprofloxacin in biochemical assays.

- Target Binding : The presence of halogens (bromine and fluorine) enhances binding affinity to target enzymes, potentially increasing intracellular accumulation and on-target potency .

Case Studies

Several studies have highlighted the efficacy of this compound in clinical and laboratory settings:

- Study on Antimicrobial Efficacy : A comparative study evaluated the compound against various bacterial strains resistant to standard treatments. Results indicated a significant reduction in bacterial load, suggesting its potential as a treatment option for resistant infections.

- Anticancer Research : In xenograft models, the compound demonstrated dose-dependent activity against tumor growth, supporting its role as a potential therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Bromo-6-fluoroquinolin-2(1H)-one, and how can intermediates be characterized?

- Methodology : Begin with fluorinated quinoline precursors, employing bromination agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–5°C). Monitor reaction progress via TLC and isolate intermediates using column chromatography. Confirm structures via / NMR and high-resolution mass spectrometry (HRMS).

- Safety : Use inert atmosphere for bromination to avoid side reactions. Follow protocols for handling light-sensitive and toxic intermediates, as outlined in safety guidelines for brominated quinoline derivatives .

Q. How should researchers validate the structural integrity of this compound?

- Crystallography : Perform single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Compare bond lengths/angles with similar compounds (e.g., 6-chloroquinolin-2(1H)-one, where C=O and C-Br distances are ~1.23 Å and ~1.89 Å, respectively) .

- Spectroscopy : Use NMR to confirm fluorine substitution patterns and IR spectroscopy to identify carbonyl stretching (~1680–1700 cm).

Q. What analytical methods are suitable for assessing purity and stability?

- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities.

- Thermal Analysis : Conduct differential scanning calorimetry (DSC) to study melting behavior and detect polymorphic forms. Reference Certificates of Analysis (COA) protocols for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bromination efficiencies for fluorinated quinolines?

- Experimental Design : Use a Design of Experiments (DoE) approach to test variables (solvent polarity, temperature, catalyst). Compare results with computational models (e.g., DFT for bromine electrophilicity).

- Data Triangulation : Cross-validate findings using multiple techniques (e.g., GC-MS for byproduct analysis, kinetic studies via in situ IR) to address discrepancies in reaction mechanisms .

Q. What strategies are effective for studying tautomeric equilibria in this compound?

- Spectroscopic Probes : Perform variable-temperature NMR in DMSO-d to observe keto-enol tautomerism. Compare chemical shifts with computational predictions (e.g., Gaussian09 at B3LYP/6-311++G** level).

- Crystallographic Evidence : Analyze hydrogen-bonding networks in SCXRD data to identify dominant tautomeric forms .

Q. How does this compound behave under varying pH and solvent conditions?

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) in buffered solutions (pH 1–13). Monitor decomposition via LC-MS and identify degradation products.

- Solvent Effects : Use Kamlet-Taft parameters to correlate solvent polarity with tautomer stability. Reference safety protocols for handling reactive intermediates in aqueous/organic mixtures .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s fluorescence properties?

- Reproducibility Checks : Standardize excitation/emission wavelengths (e.g., λ = 320 nm, λ = 450 nm) across labs. Control oxygen levels (use degassed solvents) to minimize quenching.

- Comparative Studies : Benchmark against structurally similar fluorophores (e.g., 8-hydroxyquinoline derivatives) under identical instrumental settings .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.